Cas no 2138121-60-3 (4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol)

4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1155930
- 4-ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol
- 2138121-60-3
- 4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol
-
- インチ: 1S/C12H16OS/c1-2-10-5-7-12(13,8-6-10)11-4-3-9-14-11/h3-5,7,9-10,13H,2,6,8H2,1H3
- InChIKey: WIDDYMWWTGUXPE-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1(C=CC(CC)CC1)O
計算された属性
- 精确分子量: 208.09218630g/mol
- 同位素质量: 208.09218630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 48.5Ų
4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155930-1.0g |
4-ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol |
2138121-60-3 | 1g |
$0.0 | 2023-06-09 |
4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-olに関する追加情報
Exploring the Chemistry and Applications of 4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol (CAS No. 2138121-60-3)
In the realm of organic chemistry, 4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol (CAS No. 2138121-60-3) stands out as a compound of significant interest due to its unique structural features and potential applications. This molecule combines a cyclohexenol core with an ethyl substituent and a thiophene moiety, making it a versatile intermediate in pharmaceutical and material science research. Its CAS number 2138121-60-3 is often searched by researchers looking for precise chemical identifiers or sourcing information.
The compound’s name, 4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol, reflects its intricate architecture. The thiophene ring, a sulfur-containing heterocycle, is known for its electron-rich properties, which are valuable in designing conductive polymers or drug candidates. Meanwhile, the cyclohexenol segment offers a chiral center, enabling stereoselective synthesis—a hot topic in modern medicinal chemistry. Researchers frequently query terms like "thiophene derivatives in drug design" or "cyclohexenol applications," highlighting the relevance of such structures.
One of the trending discussions in chemistry circles revolves around sustainable synthesis methods. 4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol can be synthesized via catalytic hydrogenation or Grignard reactions, both of which are being optimized for greener protocols. Searches for "green chemistry in heterocyclic synthesis" or "catalyst-free thiophene reactions" align with this compound’s synthetic pathways, underscoring its alignment with eco-friendly trends.
In pharmaceuticals, the compound’s thiophene and cyclohexenol motifs are explored for their bioactivity. Thiophene derivatives are investigated as kinase inhibitors or anti-inflammatory agents, while cyclohexenols appear in fragrances and agrochemicals. Queries like "thiophene-based drug discovery 2024" or "cyclohexenol in flavor industry" reflect these applications. Notably, the ethyl group at the 4-position may influence lipophilicity, a critical parameter in drug absorption—a frequent search topic ("lipophilicity optimization in drug design").
Material scientists also value CAS No. 2138121-60-3 for its potential in organic electronics. Thiophene units are pivotal in organic light-emitting diodes (OLEDs) and photovoltaic cells, driving searches like "thiophene polymers for OLEDs". The compound’s conjugated system could enhance charge transport, a key focus in "next-gen organic semiconductors" research.
Analytical characterization of 4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol typically involves NMR, HPLC, and mass spectrometry. Lab professionals often search for "HPLC methods for thiophene analysis" or "NMR shifts of cyclohexenol derivatives," emphasizing the need for precise analytical data. The compound’s stability under various conditions ("thermal stability of heterocyclic alcohols") is another area of interest.
In summary, 4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol (CAS No. 2138121-60-3) bridges multiple disciplines, from drug development to advanced materials. Its structural complexity and functional diversity make it a subject of ongoing research, as seen in popular search terms like "multifunctional thiophene compounds" and "chiral cyclohexenol synthesis." As science advances, this compound is poised to play a pivotal role in innovation.
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